

Alk5-IN-33: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Alk5-IN-33**
Cat. No.: **B12405142**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Alk5-IN-33**, a selective and orally active inhibitor of the TGF- β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended to serve as a valuable resource for researchers in the fields of oncology, fibrosis, and other proliferative diseases where the TGF- β signaling pathway plays a crucial role.

Chemical Structure and Properties

Alk5-IN-33, with the CAS number 2785430-89-7, is a small molecule inhibitor belonging to a class of compounds designed to target the ATP-binding site of ALK5.^{[1][2][3]} Its chemical and physical properties are summarized in the tables below.

Chemical Identity

Property	Value
CAS Number	2785430-89-7
Molecular Formula	C23H23N7O
Molecular Weight	413.48 g/mol ^[4]
Canonical SMILES	CC1=CC=CC2=C(NC3=NC(NC4=CC=C(N5CCOCC5)C=C4)=NC=C3)C=NN=C12 ^[4]

Physicochemical Properties

Specific quantitative data on the melting point, boiling point, and detailed solubility of **Alk5-IN-33** are not readily available in the public domain. The information below is based on general characteristics of similar small molecules and should be confirmed experimentally.

Property	Value
Appearance	Solid (visual inspection)
Solubility	Expected to be soluble in organic solvents such as DMSO and ethanol.
pKa	Data not available.
Storage	Store at -20°C for long-term stability.

Mechanism of Action and Signaling Pathway

Alk5-IN-33 functions as a potent and selective inhibitor of ALK5, a transmembrane serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF- β).^[1] By blocking the kinase activity of ALK5, **Alk5-IN-33** prevents the phosphorylation and subsequent activation of the downstream signaling molecules SMAD2 and SMAD3. This disruption of the canonical TGF- β signaling cascade inhibits the transcription of TGF- β target genes involved in cell proliferation, differentiation, and extracellular matrix production.

The canonical TGF- β /ALK5 signaling pathway is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (T β RII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

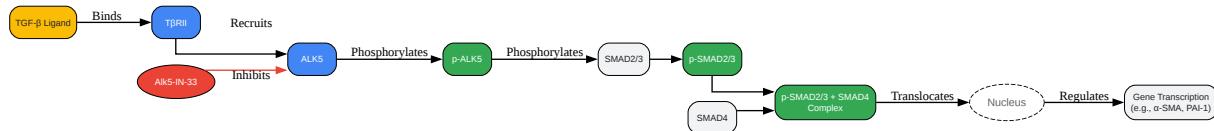
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Diagram 1: Canonical TGF- β /ALK5 Signaling Pathway and the inhibitory action of **Alk5-IN-33**.

Biological Activity

Alk5-IN-33 is a highly potent inhibitor of ALK5 with a reported half-maximal inhibitory concentration (IC₅₀) of ≤ 10 nM.^[1] Its biological activity has been demonstrated in both in vitro and in vivo models.

In Vitro Activity

In cellular assays, **Alk5-IN-33** has been shown to effectively inhibit the TGF- β 1 mediated expression of alpha-smooth muscle actin (α -SMA), a key marker of myofibroblast differentiation and fibrosis.^[1]

In Vivo Activity

Preclinical studies in a mouse xenograft model using A549 cells have demonstrated that oral administration of **Alk5-IN-33** leads to a dose-dependent reduction in the phosphorylation of SMAD2.^{[1][4]} This provides evidence of its target engagement and biological activity in a whole-animal system.

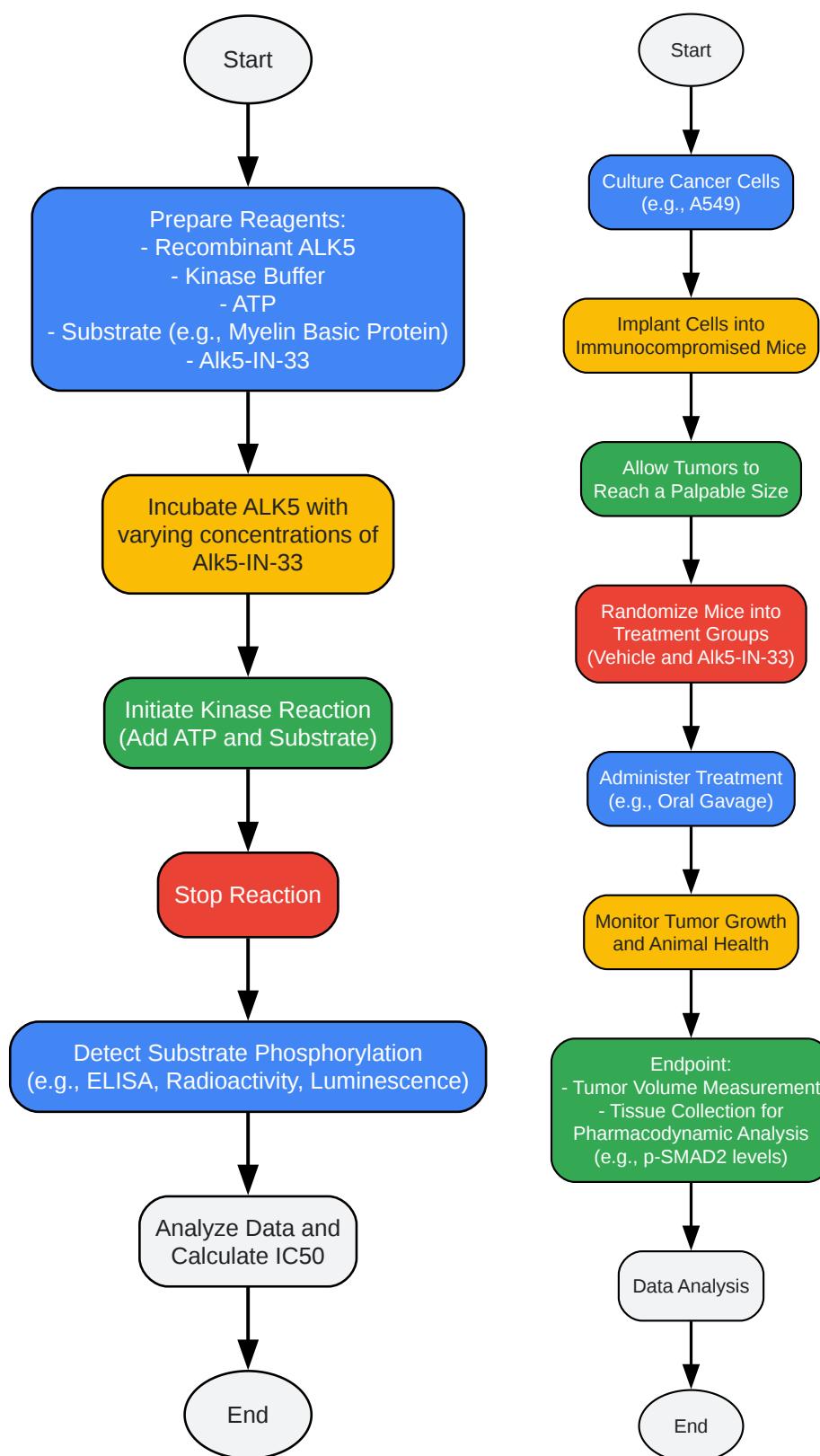
Parameter	Result
IC50 (ALK5)	≤10 nM[1]
In Vitro Effect	Full inhibition of TGF-β1 mediated α-SMA expression.[1]
In Vivo Effect	Dose-dependent reduction of phospho-SMAD2 levels in A549 xenograft model.[1][4]

Experimental Protocols

Detailed, step-by-step experimental protocols for **Alk5-IN-33** are not publicly available. However, the following sections describe generalized methodologies commonly employed for the evaluation of ALK5 inhibitors, which can be adapted for **Alk5-IN-33**.

In Vitro ALK5 Kinase Assay (Generalized Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase domain.

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